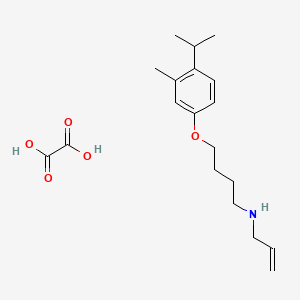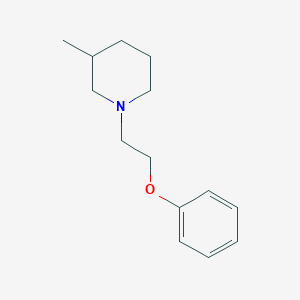
4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Overview
Description
4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine; oxalic acid is a complex organic compound with a unique structure that combines phenoxy and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 3-methyl-4-propan-2-ylphenol with an appropriate alkyl halide to form the phenoxy intermediate. This intermediate is then reacted with an allylamine derivative under suitable conditions to yield the final amine product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-4-propan-2-ylphenoxy)butanoic acid
- 2-(3-methyl-4-propan-2-ylphenoxy)propanoic acid
Uniqueness
4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine is unique due to the presence of both phenoxy and amine functionalities, which allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-methyl-4-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-5-10-18-11-6-7-12-19-16-8-9-17(14(2)3)15(4)13-16;3-1(4)2(5)6/h5,8-9,13-14,18H,1,6-7,10-12H2,2-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFVAPLRPMNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCNCC=C)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4004898.png)
![N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004904.png)
![6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4004911.png)

![1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4004949.png)
![4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004955.png)
![1-[2-(3-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4004973.png)
![1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4004987.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4004990.png)
![1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004998.png)
![2-methyl-8-[2-(2-phenoxyethoxy)ethoxy]quinoline oxalate](/img/structure/B4005002.png)
![1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4005008.png)
![1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4005019.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4005021.png)
